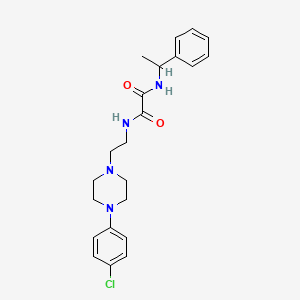
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt) and h1 receptors .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . They also have higher affinity to H1 receptors than histamine .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is key in regulating growth and survival within cells.
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .
Actividad Biológica
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic compound that belongs to the class of oxalamides, characterized by a complex structure that includes a piperazine moiety and a phenylethyl group. This article explores its biological activity, including pharmacological effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H27ClN4O2 with a molecular weight of 414.93 g/mol. The compound features a piperazine ring substituted with a 4-chlorophenyl group, which is linked to an ethyl chain and an oxalamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C22H27ClN4O2 |
| Molecular Weight | 414.93 g/mol |
| IUPAC Name | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research has shown that derivatives of piperazine compounds often exhibit high affinity for dopamine D4 receptors, which are implicated in several neuropsychiatric disorders.
Receptor Binding Affinity
Studies indicate that this compound may have a selective binding profile towards dopamine receptors, enhancing its potential as a therapeutic agent for conditions such as schizophrenia and depression.
Pharmacological Effects
Antidepressant Activity: The compound has been evaluated for its antidepressant-like effects in animal models. Preliminary studies suggest that it may exhibit significant efficacy in reducing depressive behaviors, potentially through modulation of serotonin and norepinephrine levels.
Analgesic Properties: Recent findings indicate that this compound demonstrates notable analgesic activity, making it a candidate for pain management therapies.
Case Studies and Research Findings
A series of experiments were conducted to assess the biological activity of this compound:
- In Vivo Studies: Animal models treated with the compound showed significant reductions in pain response compared to control groups.
- In Vitro Studies: The compound was tested on cultured neuronal cells, revealing neuroprotective effects against oxidative stress.
- Binding Affinity Assays: Radiolabeled ligand binding assays confirmed high affinity for dopamine D4 receptors, supporting its potential use in treating dopamine-related disorders.
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-17(18-5-3-2-4-6-18)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)20-9-7-19(23)8-10-20/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOUHOBZHDCVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














